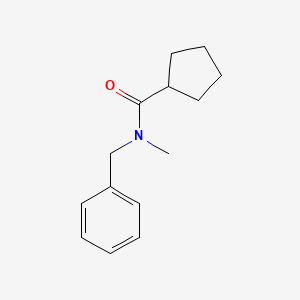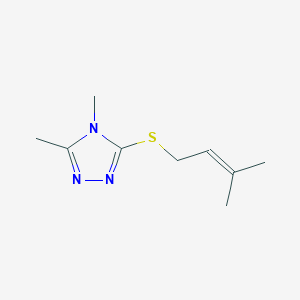![molecular formula C13H18N2O2 B7475676 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPO is a small molecule that has been shown to have various biological activities, including anti-inflammatory and anti-tumor effects.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and immune response. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting these pathways, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. In addition, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce oxidative stress and protect against neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its small size, which makes it easy to synthesize and modify. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one also has a high purity and yield, which makes it suitable for use in various lab experiments. However, one of the limitations of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its potential toxicity, which can limit its use in certain experiments. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is also relatively new, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the research of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. One potential direction is the development of new drugs based on 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has shown promising results in the treatment of inflammatory diseases and cancer, and further research could lead to the development of new therapies. Another potential direction is the study of the mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. More research is needed to fully understand how 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one inhibits various signaling pathways and induces apoptosis in cancer cells. Finally, more research is needed to understand the potential side effects of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one and its toxicity in vivo. This will be critical for the development of safe and effective therapies based on 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one.
Conclusion
In conclusion, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has various biological activities, including anti-inflammatory and anti-tumor effects, that make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one and its potential applications.
Synthesis Methods
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with 4-methylpiperidin-1-ylmagnesium bromide, followed by the reaction with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. This synthesis method has been optimized to yield 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one with high purity and yield.
Scientific Research Applications
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to have various biological activities that make it a promising candidate for the development of new drugs. One of the most significant applications of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its anti-inflammatory activity. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. This makes 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another application of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its anti-tumor activity. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. This makes 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-5-8-14(9-6-11)13(17)10-15-7-3-2-4-12(15)16/h2-4,7,11H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKAPLXOOCJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)